molecular formula C14H21N7O B14392554 N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine CAS No. 88535-67-5

N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine

Cat. No.: B14392554
CAS No.: 88535-67-5
M. Wt: 303.36 g/mol
InChI Key: YXSRNQJWKLHZBH-UHFFFAOYSA-N
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Description

N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine is a complex organic compound that features a triazine ring, piperidine moiety, and hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine typically involves multiple steps. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of intermediate compounds that are further reacted to yield the final product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

CAS No.

88535-67-5

Molecular Formula

C14H21N7O

Molecular Weight

303.36 g/mol

IUPAC Name

N-[1-[4,6-bis(prop-2-enylamino)-1,3,5-triazin-2-yl]piperidin-4-ylidene]hydroxylamine

InChI

InChI=1S/C14H21N7O/c1-3-7-15-12-17-13(16-8-4-2)19-14(18-12)21-9-5-11(20-22)6-10-21/h3-4,22H,1-2,5-10H2,(H2,15,16,17,18,19)

InChI Key

YXSRNQJWKLHZBH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)N2CCC(=NO)CC2)NCC=C

Origin of Product

United States

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